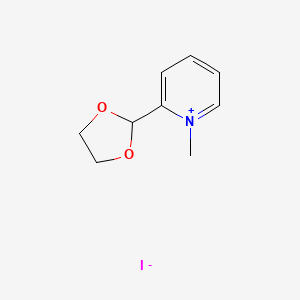

(Dioxolan-2-yl)-1-methyl-pyridinium iodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.HI/c1-10-5-3-2-4-8(10)9-11-6-7-12-9;/h2-5,9H,6-7H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJZYCXCPMWWKO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C2OCCO2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477157 | |

| Record name | Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112390-98-4 | |

| Record name | Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112390-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Dioxolan 2 Yl 1 Methyl Pyridinium Iodide

Precursor Synthesis and Functionalization Routes

The successful synthesis of the target pyridinium (B92312) salt is predicated on the efficient preparation of its key intermediate, 2-(1,3-Dioxolan-2-yl)pyridine. This section outlines the common and effective routes for the synthesis of this precursor and its subsequent conversion to the final product.

Synthesis of 2-(1,3-Dioxolan-2-yl)pyridine Intermediates

The most prevalent and high-yielding method for the synthesis of 2-(1,3-Dioxolan-2-yl)pyridine involves the acetalization of 2-pyridinecarboxaldehyde (B72084). This reaction protects the aldehyde functionality, rendering it stable to various reaction conditions, and is a common strategy in organic synthesis.

The general approach involves the reaction of 2-pyridinecarboxaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. A common catalyst for this transformation is p-toluenesulfonic acid (p-TSA). The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as benzene (B151609) or toluene, which drives the equilibrium towards the formation of the acetal (B89532). The use of a Dean-Stark apparatus is standard practice to facilitate the removal of water as it is formed.

A representative, though analogous, procedure for a similar compound, 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, involves dissolving the corresponding aldehyde in benzene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is then heated under reflux for an extended period, typically overnight, with continuous removal of water. Following the reaction, a basic workup is usually employed to neutralize the acid catalyst, followed by extraction and purification of the desired dioxolane-substituted pyridine (B92270). For the synthesis of 2-(1,3-Dioxolan-2-yl)pyridine, a similar protocol is expected to be highly effective.

| Reactants | Reagents & Solvents | Conditions | Typical Yield |

| 2-Pyridinecarboxaldehyde | Ethylene glycol, p-Toluenesulfonic acid (catalyst), Benzene or Toluene | Reflux with azeotropic removal of water (Dean-Stark trap) | High (expected >80%) |

N-Methylation and Iodide Salt Formation Approaches

The second key step in the synthesis is the quaternization of the nitrogen atom in the 2-(1,3-Dioxolan-2-yl)pyridine ring to form the desired pyridinium iodide salt. This is typically achieved through an N-alkylation reaction with an appropriate methylating agent.

Methyl iodide is the most commonly used reagent for this purpose due to its high reactivity. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic methyl group of methyl iodide, resulting in the formation of the N-methylpyridinium cation and the iodide anion as the counter-ion.

This reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, which can stabilize the resulting charged species. The reaction is often performed at room temperature or with gentle heating to increase the reaction rate. The product, being a salt, is typically insoluble in the reaction solvent and precipitates out of the solution as it is formed, which facilitates its isolation.

Optimized Reaction Conditions for Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of (Dioxolan-2-yl)-1-methyl-pyridinium iodide. The following table summarizes typical conditions for the two-step synthesis based on established chemical principles and analogous reactions.

| Step | Parameter | Condition | Rationale |

| Precursor Synthesis | Solvent | Benzene or Toluene | Allows for azeotropic removal of water, driving the reaction to completion. |

| Catalyst | p-Toluenesulfonic acid | An effective and commonly used acid catalyst for acetal formation. | |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. | |

| Reaction Time | Overnight | Ensures the reaction proceeds to completion. | |

| N-Methylation | Solvent | Acetone or Acetonitrile | Polar aprotic solvents that stabilize the charged product and facilitate its precipitation. |

| Reagent | Methyl Iodide | A highly reactive methylating agent. | |

| Temperature | Room Temperature or gentle reflux | Balances reaction rate with minimizing potential side reactions. | |

| Stoichiometry | Slight excess of methyl iodide | Can help to ensure complete conversion of the starting pyridine. |

Purification and Isolation Techniques in Academic Synthesis

The final stage of the synthesis involves the isolation and purification of the this compound salt to obtain a product of high purity suitable for further research.

For the precursor, 2-(1,3-Dioxolan-2-yl)pyridine, purification is typically achieved through standard workup procedures followed by distillation or column chromatography. After the reaction, the mixture is usually washed with an aqueous basic solution to remove the acid catalyst, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or silica (B1680970) gel column chromatography.

The purification of the final product, this compound, is often straightforward due to its salt-like nature. As it precipitates from the reaction mixture, the initial isolation is typically done by filtration. The collected solid is then washed with a cold, non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials or non-polar impurities.

Further purification is commonly achieved by recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but have low solubility when cold. For pyridinium iodides, a mixed solvent system is often employed. A common approach is to dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol (B145695) or methanol (B129727), and then add a less polar co-solvent, like diethyl ether or ethyl acetate, until the solution becomes turbid. Upon slow cooling, pure crystals of the pyridinium iodide will form.

| Compound | Purification Method | Solvents/Reagents | Notes |

| 2-(1,3-Dioxolan-2-yl)pyridine | Distillation or Column Chromatography | Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica gel, Hexane/Ethyl Acetate | Standard workup to remove catalyst and impurities. |

| This compound | Filtration and Washing | Diethyl ether or Hexane | To remove non-polar impurities from the precipitated salt. |

| Recrystallization | Ethanol/Diethyl ether or Methanol/Ethyl acetate | To obtain high-purity crystalline product. |

Investigation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Pathways in Nucleophilic Addition-Elimination Processes

The positively charged pyridinium (B92312) ring of (Dioxolan-2-yl)-1-methyl-pyridinium iodide renders it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of pyridine (B92270) chemistry, leading to a variety of functionalized dihydropyridine (B1217469) and pyridine derivatives. The primary mechanistic pathway for the reaction of pyridinium salts with nucleophiles is nucleophilic addition, which can be followed by elimination or other subsequent reactions.

The addition of a nucleophile to an N-alkylpyridinium salt typically occurs at the C2 or C4 position, leading to the formation of a 1,2- or 1,4-dihydropyridine (B1200194) intermediate, respectively. The regioselectivity of this attack is influenced by both electronic and steric factors. For N-acylpyridinium salts, which are unstable and generated in situ, nucleophilic attack can occur at the C2, C4, or C6 positions. youtube.com In the case of this compound, the dioxolane group at the 2-position introduces significant steric bulk, which could potentially direct nucleophilic attack to the C4 and C6 positions.

The nature of the nucleophile plays a crucial role in the outcome of the reaction. Strong nucleophiles, such as Grignard reagents and organolithium compounds, readily add to the pyridinium ring. researchgate.net For instance, the copper-catalyzed addition of Grignard reagents to pyridinium salts has been shown to be a highly regio- and enantioselective method for the synthesis of chiral 1,4-dihydropyridines. acs.org The presence of an electron-withdrawing group at the 3-position of the pyridinium salt is often key to the reactivity in these transformations. acs.org

The addition of nucleophiles to 3-substituted pyridinium salts has been investigated, showing good to excellent regioselectivity for the formation of 2,3-disubstituted 1,2-dihydropyridines. libretexts.org These dihydropyridine intermediates can then be oxidized to the corresponding substituted pyridines. libretexts.org While specific studies on this compound are limited, the general principles of nucleophilic addition to pyridinium salts provide a framework for understanding its reactivity. The reaction of 4-acetyl-1-methylpyridinium iodide with various amines has been studied in detail, revealing a rapid equilibrium for the initial addition to form a carbinolamine intermediate, followed by a rate-determining dehydration step. researchgate.netlibretexts.orgtemple.edu

Role as an Activating Agent in Chemical Transformations

The pyridinium moiety in this compound serves as a potent activating group, enhancing the electrophilicity of the pyridine ring and facilitating reactions that would not occur with the parent pyridine. This activation is a consequence of the positive charge on the nitrogen atom, which withdraws electron density from the ring system.

One of the key roles of pyridinium salts as activating agents is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridinium ring makes it a good substrate for the displacement of leaving groups by nucleophiles. youtube.com While the dioxolane group itself is not a typical leaving group, its presence influences the reactivity of other substituents that could be present on the pyridine ring.

Furthermore, the iodide counterion can also play a role as an activating agent. Iodide has been shown to activate acid chlorides towards nucleophilic attack by forming a more reactive acid iodide intermediate in situ. liberty.edu This principle could potentially be extended to other electrophilic centers in the presence of this compound, although specific examples are not documented.

The dioxolane group in the title compound can be considered a protected form of a formyl group (an aldehyde). The stability of this acetal (B89532) under certain conditions allows for reactions to be carried out on other parts of the molecule without affecting the aldehyde functionality. researchgate.netlibretexts.org Subsequently, deprotection of the acetal would unveil the aldehyde for further transformations. In this context, the entire molecule can be seen as a stable, activatable precursor for 2-formylpyridine derivatives. The use of pyridinium salts to catalyze the acetalization of aldehydes has also been reported, highlighting the diverse roles these compounds can play in chemical synthesis. organic-chemistry.org

Proton Abstraction and Formation of Reactive Intermediates

The protons on the carbon atoms attached to the pyridinium ring, as well as those on the N-methyl group, exhibit enhanced acidity due to the electron-withdrawing nature of the cationic ring. Abstraction of a proton by a base can lead to the formation of various reactive intermediates, most notably pyridinium ylides.

A pyridinium ylide is a neutral molecule with a positive charge on the nitrogen atom and a negative charge on an adjacent carbon atom. libretexts.org These ylides are versatile 1,3-dipoles and can participate in a variety of cycloaddition reactions. The formation of a phosphonium (B103445) ylide, a key reagent in the Wittig reaction, proceeds through the deprotonation of a phosphonium salt, a process analogous to the formation of pyridinium ylides. libretexts.org The acidity of the protons, and thus the ease of ylide formation, is significantly increased by the presence of electron-withdrawing groups on the carbon atom. libretexts.org

In the case of this compound, proton abstraction could potentially occur from the N-methyl group or the methine proton of the dioxolane ring. However, the acidity of the N-methyl protons is generally considered to be higher. Treatment with a suitable base could generate the corresponding N-methylide. This ylide could then undergo various reactions, such as [3+2] cycloadditions with activated alkenes or alkynes to form new heterocyclic systems. While the specific formation and reactivity of the ylide derived from this compound have not been extensively reported, the general reactivity of pyridinium ylides is well-established. organic-chemistry.org

Stability and Reactivity under Diverse Reaction Environments

The stability of this compound is a critical factor that governs its utility in organic synthesis. The presence of the dioxolane group, an acetal, introduces a functionality that is sensitive to acidic conditions. However, research has shown that pyridine and N-methyl pyridinium acetals exhibit unusual resistance to acid-catalyzed hydrolysis. researchgate.net This enhanced stability is attributed to the electronic effect of the pyridinium ring, which disfavors the protonation of the acetal oxygen atoms required for hydrolysis to proceed. researchgate.net

This inherent stability under acidic conditions makes the dioxolane group an effective protecting group for the 2-formyl group of pyridine, allowing for chemical manipulations at other positions of the molecule that require acidic reagents. researchgate.net Acetals are generally stable in neutral to strongly basic environments, a property that is crucial for their use as protecting groups in reactions involving strong nucleophiles and bases. libretexts.org

The reactivity of the compound under different pH conditions is a balance between the stability of the acetal and the reactivity of the pyridinium ring. In strongly acidic solutions, while the acetal shows notable stability, the pyridinium ring itself is generally stable. Under basic conditions, the pyridinium ring becomes susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases present in the medium, which can lead to the formation of dihydropyridine species or other decomposition products. The kinetics of hydrolysis of related compounds, such as 2-methyl-3-(2'-hydroxybenzalamino)quinazolin-4(3H)-one, have been shown to follow first-order kinetics with respect to both the substrate and the base. niscpr.res.in

The thermal stability of pyridinium salts can vary depending on the substituents and the counterion. While no specific data on the thermal decomposition of this compound is available, studies on related pyridinium salts can provide some insights. For example, some pyridinium salts can undergo thermal rearrangement or decomposition at elevated temperatures.

The following table summarizes the expected stability and reactivity of this compound under different conditions, based on the known chemistry of pyridinium salts and acetals.

| Condition | Expected Stability/Reactivity |

| Acidic (e.g., aq. HCl) | The dioxolane (acetal) group is unusually stable to hydrolysis due to the electron-withdrawing pyridinium ring. researchgate.net The pyridinium ring itself is stable. |

| Neutral (e.g., water) | The compound is expected to be stable. The acetal is stable, and the pyridinium ring is not reactive towards water as a nucleophile. |

| Basic (e.g., aq. NaOH) | The dioxolane (acetal) group is stable. The pyridinium ring is susceptible to nucleophilic attack by hydroxide ions, potentially leading to dihydropyridine intermediates or other decomposition products. Proton abstraction from the N-methyl group to form an ylide is possible with a strong enough base. |

| With Strong Nucleophiles (e.g., Grignard) | The acetal is stable. The pyridinium ring will undergo nucleophilic addition. researchgate.netlibretexts.org |

| Thermal | Stability is dependent on temperature and the specific conditions. Decomposition or rearrangement may occur at elevated temperatures. |

Applications of Dioxolan 2 Yl 1 Methyl Pyridinium Iodide in Advanced Organic Synthesis

Catalytic and Stoichiometric Roles in Organic Coupling Reactions

A thorough review of available scientific literature reveals a notable absence of specific studies detailing the catalytic or stoichiometric roles of (Dioxolan-2-yl)-1-methyl-pyridinium iodide in organic coupling reactions. While pyridinium (B92312) salts, in general, have been investigated in various coupling protocols, and copper(I) iodide has been noted for its catalytic activity in reactions such as the Chan-Lam cross-coupling, direct evidence of the title compound's involvement is not documented. The structural features of This compound , namely the pyridinium cation and the iodide anion, suggest a theoretical potential for its participation in such transformations, possibly as a phase-transfer catalyst or as a source of iodide to facilitate catalytic cycles. However, without empirical data from dedicated research, any such roles remain speculative.

Utility as a Promoting Agent for Heterocycle Synthesis

The application of This compound as a promoting agent in the synthesis of heterocyclic compounds is another area where specific literature is currently lacking. Although related compounds and general concepts point to potential utility, direct evidence is not available.

The synthesis of cyclic carbonates and ureas often involves the use of catalysts that can activate substrates and facilitate cyclization. Iodide salts are known to promote the formation of cyclic carbonates from epoxides and carbon dioxide, where the iodide anion acts as a nucleophile to open the epoxide ring. While this general principle is well-established, no studies have been found that specifically employ This compound for this purpose. Similarly, its role in the formation of cyclic ureas is not described in the current body of scientific literature.

The dioxolane moiety is a common protecting group for carbonyl compounds and is also a structural feature in various biologically active molecules. The title compound, containing a dioxolane ring, could theoretically serve as a precursor for more complex dioxolane-containing heterocycles. However, a review of existing research does not yield any specific examples or methodologies where This compound is utilized for the synthesis of such scaffolds.

Applications in Specific Functional Group Transformations

The utility of This compound in specific functional group transformations is not documented in the available scientific literature. While pyridinium salts can be involved in a range of transformations, including oxidations and reductions, there are no published research findings that detail the application of this particular compound in such reactions.

Role as a Key Intermediate for Complex Molecular Architectures

While direct applications in the aforementioned catalytic and synthetic roles are not well-documented, the primary role of This compound appears to be that of a stable synthetic intermediate. Research has been conducted on the synthesis and stability of a series of pyridine (B92270) and N-methyl pyridinium acetals, including the title compound, to assess their viability as linkers in solid-phase synthesis. acs.org

A key finding from this research is the remarkable stability of the dioxolane group in pyridinium acetals. acs.org Specifically, 2- nih.govwikipedia.orgDioxolan-2-yl-1-methyl-pyridinium Iodide was synthesized and found to be highly resistant to acid-catalyzed hydrolysis. acs.org This stability is attributed to the increased charge density on the pyridinium ring, which inhibits the proton transfer to the acetal (B89532) oxygen that is necessary for hydrolysis to occur. acs.org This pronounced stability under acidic conditions, where many other acetals would be cleaved, makes it a valuable intermediate for synthetic routes that require the preservation of a protected carbonyl group while performing manipulations on other parts of the molecule under acidic conditions.

The synthesis of this stable intermediate is straightforward, typically involving the methylation of the corresponding pyridine precursor. acs.org The resistance to cleavage under conditions that would normally deprotect a dioxolane makes it a "super-stable" protecting group, which could be advantageous in the multi-step synthesis of complex molecular architectures where precise control over protecting group strategy is paramount. acs.org

| Compound | Precursor | Reaction | Key Finding | Reference |

| 2- nih.govwikipedia.orgDioxolan-2-yl-1-methyl-pyridinium Iodide | 2-(1,3-Dioxolan-2-yl)pyridine | Methylation | Resistant to acid-catalyzed hydrolysis | acs.org |

This inherent stability suggests its potential as a foundational building block for more intricate molecules, although specific examples of its incorporation into larger, complex natural products or pharmaceutical agents are not extensively reported in the literature.

Spectroscopic and Computational Studies of Dioxolan 2 Yl 1 Methyl Pyridinium Iodide

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of novel compounds. By employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry, a comprehensive picture of the molecular architecture of (Dioxolan-2-yl)-1-methyl-pyridinium iodide can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity. For this compound, both ¹H and ¹³C NMR are crucial for confirming its synthesis and understanding its electronic structure.

Given the absence of directly published spectra for the title compound, a comparative analysis with the well-characterized analogue, N-methyl-pyridinium iodide, is instructive. nih.govspectrabase.com The presence of the dioxolane substituent at the 2-position of the pyridinium (B92312) ring is expected to introduce characteristic signals and influence the chemical shifts of the existing protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-methyl-pyridinium iodide typically shows distinct signals for the methyl protons and the aromatic protons of the pyridinium ring. nih.gov The introduction of the (dioxolan-2-yl) group would add signals for the methine proton of the acetal (B89532) and the methylene (B1212753) protons of the dioxolane ring. Furthermore, the electron-withdrawing nature of the positively charged nitrogen atom significantly deshields the ring protons, particularly those in the ortho (H-2, H-6) and para (H-4) positions. The substituent at the 2-position in the target molecule would break the symmetry of the pyridinium ring, leading to more complex splitting patterns for the remaining ring protons.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum provides key information. The carbons of the pyridinium ring are deshielded, appearing at lower fields. nih.govspectrabase.com The methyl carbon attached to the nitrogen typically appears around 48 ppm. rsc.org For the title compound, additional signals for the acetal carbon and the methylene carbons of the dioxolane ring would be expected.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~4.4 | s | ~49.0 |

| Pyridinium H-3 | ~8.0-8.2 | d | ~145.0 |

| Pyridinium H-4 | ~8.5-8.7 | t | ~146.0 |

| Pyridinium H-5 | ~8.0-8.2 | t | ~130.0 |

| Pyridinium H-6 | ~9.0-9.2 | d | ~145.5 |

| Dioxolane CH | ~6.0-6.2 | s | ~102.0 |

| Dioxolane CH₂ | ~4.0-4.2 | m | ~65.0 |

Note: The chemical shifts are estimated based on data for N-methyl-pyridinium iodide and typical values for dioxolane substituents. Actual values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

IR Spectroscopy: The IR spectrum of a pyridinium salt is characterized by several key absorption bands. nih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring are observed in the 1650-1450 cm⁻¹ region. For this compound, the most diagnostic additional bands would be the C-O-C stretching vibrations of the dioxolane ring, which are expected to be strong and appear in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing mode of the pyridinium ring is often a strong band in the Raman spectrum. Studies on related compounds show that interactions between the cation and the iodide anion can also be probed in the low-frequency region of the Raman spectrum. acs.org

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Pyridinium Ring (C=C, C=N) Stretch | 1640, 1580, 1500 | 1640, 1580, 1500 |

| Dioxolane C-O-C Asymmetric Stretch | ~1150 | Weak |

| Dioxolane C-O-C Symmetric Stretch | ~1050 | ~1050 |

| Pyridinium Ring Breathing | Weak | Strong |

Note: Frequencies are based on general values for the respective functional groups and data from analogous compounds like N-methyl-pyridinium iodide. nih.govacs.org

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of the cation and to study its fragmentation patterns upon ionization. For an ionic compound like this compound, electrospray ionization (ESI) in positive ion mode is the technique of choice. The primary observation would be the molecular ion peak for the cation, [(Dioxolan-2-yl)-1-methyl-pyridinium]⁺.

Fragmentation of the parent ion can provide structural information. Potential fragmentation pathways for the [(Dioxolan-2-yl)-1-methyl-pyridinium]⁺ cation could include the loss of the dioxolane group, cleavage within the dioxolane ring (e.g., loss of ethylene (B1197577) oxide), or fragmentation of the pyridinium ring itself. Studies on the photodissociation of the N-methylpyridinium ion have shown that it can undergo rearrangement and loss of methane, indicating complex fragmentation behavior is possible. acs.org

Quantum Chemical Calculations and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of compounds that can be difficult to probe experimentally.

Theoretical Prediction of Molecular Conformation and Electronic Structure

DFT calculations can be employed to determine the most stable three-dimensional structure (conformation) of the (Dioxolan-2-yl)-1-methyl-pyridinium cation. By calculating the energy for different rotational orientations of the dioxolane group relative to the pyridinium ring, the global energy minimum conformation can be identified. nih.gov These calculations also provide optimized bond lengths and angles, which can be compared with data from X-ray crystallography if available.

Furthermore, DFT is used to model the electronic structure. The distribution of electron density and the molecular electrostatic potential (MEP) can be visualized, highlighting the electron-deficient nature of the pyridinium ring and the electron-rich regions around the oxygen atoms of the dioxolane. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, which are fundamental to understanding the compound's reactivity and its potential use in electronic materials. acs.org

Computational Modeling of Reaction Intermediates and Transition States

DFT is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as nucleophilic addition to the pyridinium ring, computational modeling can be used to map out the entire reaction pathway. digitellinc.comrsc.org

This involves calculating the structures and energies of any reaction intermediates and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. By modeling these, chemists can gain a deeper understanding of why certain reactions are favored over others and can predict how modifications to the molecule's structure might influence its reactivity. For instance, the stability of radical intermediates generated from pyridinium salts has been successfully studied using a combination of DFT and molecular dynamics simulations. digitellinc.com Such approaches could be applied to understand the formation and subsequent reactions of intermediates derived from the title compound.

Solvent Effects in Theoretical Reactivity Predictions

The chemical reactivity of a solute is significantly influenced by the surrounding solvent. For ionic compounds such as this compound, the solvent's role is paramount in dictating reaction pathways, rates, and equilibria. Theoretical reactivity predictions, therefore, must incorporate solvent effects to provide meaningful insights. This is typically achieved through computational chemistry using various solvation models that approximate the behavior of the solvent environment.

The choice of solvent can dramatically alter the ground and transition state energies of a reaction involving this compound. The reactivity of this pyridinium salt is largely governed by the electrophilicity of the pyridinium ring and the nucleophilicity of the iodide counter-ion. Solvation can stabilize or destabilize the charged species, thereby modulating their intrinsic reactivity.

Implicit Solvation Models

In computational studies, implicit or continuum solvation models are frequently employed to account for the bulk effects of the solvent without explicitly modeling individual solvent molecules. wikipedia.org This approach treats the solvent as a continuous dielectric medium, which significantly reduces the computational cost. wikipedia.orgresearchgate.net The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the dielectric are calculated.

Several popular implicit solvation models are available, each with its own set of parameters and underlying theory:

Polarizable Continuum Model (PCM): This is a widely used method that models the solvent as a polarizable continuum. wikipedia.org The integral equation formalism (IEF-PCM) is a common and robust variant of this model. wikipedia.orgqnl.qaacs.org

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents and includes non-electrostatic terms in its calculation of the free energy of solvation. acs.org

COSMO (Conductor-like Screening Model): This model approximates the solvent as a conductor, which simplifies the calculation of the electrostatic potential at the cavity surface.

The application of these models to this compound would involve calculating key reactivity descriptors in different solvent environments. For instance, the LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridinium cation is a crucial indicator of its susceptibility to nucleophilic attack. A lower LUMO energy suggests higher electrophilicity. The solvent can influence the LUMO energy by stabilizing the positive charge on the pyridinium ring.

Influence of Solvent Polarity

The polarity of the solvent, often quantified by its dielectric constant (ε), plays a critical role. In polar solvents, the charge separation in the ionic pair of this compound is enhanced. This can lead to greater dissociation of the ion pair and increased solvation of the individual ions.

Theoretical calculations can predict how the LUMO energy of the (Dioxolan-2-yl)-1-methyl-pyridinium cation changes as a function of solvent polarity. A general trend observed in pyridinium compounds is that increasing solvent polarity leads to a stabilization of the cation, which can be reflected in changes to the frontier molecular orbital energies. qnl.qa

Below is a hypothetical data table illustrating the predicted effect of different solvents on the LUMO energy and the energy of the ion pair of this compound, as might be obtained from DFT calculations using an implicit solvation model like IEF-PCM.

Table 1: Predicted Solvent Effects on the Reactivity Descriptors of this compound This table is a theoretical representation and not based on published experimental data for this specific compound.

| Solvent | Dielectric Constant (ε) | Predicted LUMO Energy of Cation (eV) | Predicted Ion Pair Energy (kcal/mol) |

|---|---|---|---|

| Acetonitrile | 37.5 | -4.25 | -150.2 |

| Methanol (B129727) | 32.7 | -4.30 | -148.9 |

| Ethanol (B145695) | 24.5 | -4.38 | -145.1 |

| Acetone (B3395972) | 20.7 | -4.42 | -142.5 |

| Dichloromethane | 8.9 | -4.55 | -135.8 |

| Tetrahydrofuran (THF) | 7.5 | -4.60 | -132.7 |

| Toluene | 2.4 | -4.85 | -120.3 |

| Gas Phase (Vacuum) | 1.0 | -5.10 | -105.0 |

Explicit Solvation Models

For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvation models can be used. prace-ri.eu In this approach, a number of solvent molecules are included in the quantum mechanical calculation along with the solute. This method is computationally more demanding but can provide valuable insights into the local solvent structure around the solute and its impact on reactivity.

For this compound, explicit modeling with protic solvents like methanol or water would be important to understand the hydrogen bonding interactions between the solvent molecules and the iodide anion, as well as potential interactions with the oxygen atoms of the dioxolane ring. These specific interactions can significantly influence the nucleophilicity of the iodide and the stability of the pyridinium cation.

Non-Electrostatic Interactions

Synthesis and Evaluation of Dioxolan 2 Yl 1 Methyl Pyridinium Iodide Derivatives and Analogues

Structural Modifications of the Pyridinium (B92312) Ring System

The pyridinium ring is a versatile scaffold that allows for a wide range of structural modifications, influencing its electronic properties, stability, and reactivity. wikipedia.org The synthesis of derivatives of (Dioxolan-2-yl)-1-methyl-pyridinium iodide can be achieved through several established methods for pyridine (B92270) functionalization.

One common approach involves the direct alkylation or arylation of a pre-functionalized pyridine. For instance, a (dioxolan-2-yl)pyridine can be synthesized and subsequently N-methylated using an agent like methyl iodide to yield the target pyridinium salt. wikipedia.org Modifications to the pyridinium ring can be introduced prior to this N-alkylation step. Standard reactions such as electrophilic aromatic substitution are generally challenging on the electron-deficient pyridine ring but can be facilitated by the presence of activating groups or through modern catalytic methods. wikipedia.org

Alternatively, a "bottom-up" synthesis can be employed, constructing the substituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, allows for the creation of variously substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org More contemporary methods, such as formal [4+2] cycloaddition reactions between 1,3-(ar)enynes and nitriles, offer access to densely substituted pyridine derivatives. acs.org

The introduction of substituents at various positions on the pyridinium ring can dramatically alter its properties. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, which can affect its interaction with nucleophiles and its reduction potential. Conversely, electron-withdrawing groups (e.g., cyano, nitro, acyl) decrease the electron density, making the ring more susceptible to nucleophilic attack and increasing its oxidizing strength. nih.gov The strategic placement of these substituents is crucial for tailoring the reactivity of the resulting pyridinium salt. For example, functionalization at the C4 position is often favored in certain reactions due to electronic effects. rsc.org

Table 1: Representative Structural Modifications of the Pyridinium Ring and Their Anticipated Effects

| Position of Substitution | Substituent (R) | Anticipated Effect on Reactivity | Representative Synthetic Method |

| C2 | -CH₃ | Increased steric hindrance near the nitrogen; potential to influence regioselectivity of nucleophilic attack. | Bönnemann cyclization using acetonitrile. wikipedia.org |

| C3 | -OCH₃ | Electron-donating group; may slightly decrease the overall electrophilicity of the ring. | Nucleophilic aromatic substitution on a pre-functionalized pyridine. |

| C4 | -CN | Strong electron-withdrawing group; enhances the electrophilicity of the ring, particularly at the C2 and C6 positions. | Visible light-mediated C4 functionalization. nih.gov |

| C2, C6 | -Ph | Increased steric bulk and potential for π-stacking interactions. | Kröhnke pyridine synthesis. wikipedia.org |

Variations in the Dioxolane Moiety and Substituent Effects

The synthesis of substituted dioxolanes is typically achieved through the acid-catalyzed reaction of a diol, such as ethylene (B1197577) glycol, with an aldehyde or ketone. mdpi.com To introduce substituents onto the dioxolane ring itself, substituted diols can be used. For example, using propane-1,2-diol would introduce a methyl group at the 4-position of the dioxolane ring.

Substituents on the dioxolane ring can exert both steric and electronic effects. Bulky substituents can influence the conformation of the ring and may impact intermolecular interactions in the solid state or in solution. thieme-connect.de Electron-donating or -withdrawing groups attached to the dioxolane ring can subtly alter the electronic environment of the pyridinium cation, although this effect is transmitted through several sigma bonds and is generally less pronounced than direct substitution on the pyridinium ring. acs.org The presence of certain functional groups on the dioxolane moiety can also open up avenues for further chemical transformations. researchgate.net

Table 2: Examples of Variations in the Dioxolane Moiety and Their Potential Impact

| Dioxolane Substituent | Precursor Diol | Potential Impact on Compound Properties |

| 4-Methyl | Propane-1,2-diol | Introduction of a chiral center; may influence crystal packing. |

| 4,5-Dimethyl | Butane-2,3-diol | Increased lipophilicity and steric bulk. |

| 4-Hydroxymethyl | Glycerol | Provides a handle for further functionalization (e.g., esterification). |

| Benzo-fused | Catechol | Increased rigidity and potential for altered electronic properties. researchgate.net |

Counterion Exchange and its Impact on Reactivity Profiles

The counterion in a pyridinium salt is not merely a spectator ion; it can significantly influence the salt's physical properties, such as solubility and melting point, as well as its chemical reactivity. nih.govmdpi.com For this compound, the iodide anion can be exchanged for other counterions to modulate these characteristics.

Counterion exchange can be accomplished through several methods. A common technique is the use of ion-exchange resins, where the pyridinium iodide is passed through a column packed with a resin loaded with the desired anion. sigmaaldrich.com Another approach involves precipitation. If the pyridinium salt with the new counterion is insoluble in a particular solvent, it can be precipitated by adding a salt of the desired anion. For example, adding a silver salt (e.g., silver tetrafluoroborate) to a solution of the pyridinium iodide would precipitate silver iodide, leaving the pyridinium tetrafluoroborate (B81430) in solution. A simpler metathesis reaction can also be effective if the resulting inorganic salt is insoluble. researchgate.net

The nature of the counterion affects the ion-pairing between the cation and anion, which in turn can alter the reactivity of the pyridinium species. nih.govscispace.com For instance, a more coordinating anion might shield the positive charge on the pyridinium nitrogen more effectively, potentially reducing its electrophilicity. Conversely, a large, non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (BF₄⁻) can lead to a "freer" cation, which may exhibit higher reactivity. mdpi.com The counterion can also influence the stability of reaction intermediates and transition states.

Table 3: Common Counterions and Their General Effects on Pyridinium Salt Properties

| Counterion | Typical Exchange Method | Anticipated Impact on Properties |

| Chloride (Cl⁻) | Ion-exchange resin | Generally leads to higher water solubility compared to iodide. |

| Bromide (Br⁻) | Metathesis with a bromide salt | Properties often intermediate between chloride and iodide. nih.gov |

| Tetrafluoroborate (BF₄⁻) | Metathesis with AgBF₄ or NaBF₄ | Increases solubility in organic solvents; weakly coordinating. mdpi.com |

| Hexafluorophosphate (PF₆⁻) | Metathesis with a PF₆⁻ salt | Enhances stability and lipophilicity; very weakly coordinating. mdpi.com |

| Perchlorate (B79767) (ClO₄⁻) | Metathesis with a perchlorate salt | Can increase oxidative stability; weakly coordinating. nih.gov |

| Triflate (OTf⁻) | Reaction with a triflate source | Weakly coordinating; often used in catalysis. |

Comparative Studies with Other Pyridinium-Based Reagents

To fully understand the utility of this compound and its derivatives, it is essential to compare their reactivity and properties with other well-established pyridinium-based reagents. Such studies help to position these new compounds within the broader landscape of synthetic organic chemistry.

One key area of comparison is their performance in redox reactions. Pyridinium salts can act as electron acceptors, and their reduction potentials can be measured using techniques like cyclic voltammetry. A comparative electrochemical study of this compound against reagents like N-alkyl-2,4,6-triphenylpyridinium salts (Katritzky salts) would reveal their relative ease of reduction. nih.gov This information is crucial for applications in single-electron transfer (SET) processes and photoredox catalysis. rsc.orgnih.gov

The catalytic activity of these compounds can also be evaluated. Pyridinium salts are known to catalyze a variety of organic transformations. researchgate.net By employing this compound and its analogues as catalysts in a benchmark reaction, such as a Knoevenagel condensation or a Michael addition, their efficacy can be compared to that of other pyridinium-based catalysts. wikipedia.org

Furthermore, their utility as functional group transfer reagents can be assessed. N-functionalized pyridinium salts are increasingly used to deliver various groups to organic molecules. nih.govnih.gov For example, by creating an N-amino derivative of this compound, its ability to act as a pyridyl radical precursor could be compared to other N-aminopyridinium salts in C-H functionalization reactions. nih.gov

Table 4: Comparative Framework for Evaluating Pyridinium-Based Reagents

| Property/Reactivity | Comparative Reagent(s) | Experimental Technique/Assay | Significance |

| Reduction Potential | Katritzky Pyridinium Salts, Viologens | Cyclic Voltammetry | Indicates suitability for redox-mediated reactions. nih.gov |

| Catalytic Activity | 4-Dimethylaminopyridine (DMAP), Pyridinium p-toluenesulfonate (PPTS) | Benchmark organic reaction (e.g., acylation, silylation) | Evaluates catalytic efficiency and scope. |

| Nucleophilic Addition | N-Acylpyridinium Salts | Reaction with a standard nucleophile (e.g., Grignard reagent) | Assesses electrophilicity and regioselectivity. |

| Radical Generation | N-Aminopyridinium Salts, N-Alkoxypyridinium Salts | Radical trapping experiments, application in a radical-mediated reaction | Determines utility in radical chemistry. nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Methodologies

Future research is anticipated to uncover new synthetic routes and reaction mechanisms involving (Dioxolan-2-yl)-1-methyl-pyridinium iodide and its derivatives. While current methods focus on established quaternization reactions, the exploration of alternative pathways could yield more efficient and versatile syntheses. For instance, methodologies analogous to the Sonogashira cross-coupling used for other pyridinium (B92312) salts could be adapted to create complex, conjugated structures incorporating the dioxolane-pyridinium scaffold. mdpi.com Research into derivatization of the dioxolane ring itself, inspired by its use in the synthesis of other heterocyclic systems, could open up new families of compounds with unique properties. researchgate.net Furthermore, investigating its reactivity in multicomponent reactions or as a precursor for generating N-heterocyclic carbenes could lead to unforeseen applications in organic synthesis.

Integration into Flow Chemistry and Sustainable Synthesis Approaches

The integration of pyridinium salts into continuous flow chemistry represents a significant step towards greener and more efficient chemical manufacturing. nih.govresearchgate.net Future studies on this compound are likely to focus on its application in flow reactors. Pyridinium iodide catalysts have demonstrated high efficacy in the fixation of carbon dioxide into cyclic carbonates under segmented flow conditions. researchgate.net This approach dramatically reduces reaction times from hours to seconds and increases process productivity significantly compared to traditional batch methods. researchgate.net Research will likely aim to optimize these processes, exploring the influence of pressure, temperature, and solvent choice to maximize yield and catalyst recyclability. researchgate.net The use of this compound in flow systems aligns with the principles of green chemistry by minimizing waste, enhancing safety with superheated solvents, and often avoiding complex purification steps. nih.gov

| Parameter | Batch Operation | Segmented Flow Operation |

| Reaction Time | Hours | Seconds |

| Catalyst Loading | 5 mol% | Continuous |

| Pressure | Ambient CO2 | 8.5 atm |

| Temperature | 75 °C | 75 °C |

| Productivity | Lower | ~17 times higher |

This table presents a comparison of batch versus segmented flow conditions for CO2 fixation using a pyridinium iodide catalyst, based on findings from related systems. researchgate.net

Development of Advanced Catalytic Systems

The development of advanced catalytic systems based on the this compound structure is a promising research frontier. Its inherent features make it a candidate for an effective organocatalyst. Research has shown that polyhydroxylated pyridinium salts can act as highly active and recyclable bifunctional organocatalysts for reactions like the carbonation of epoxides. researchgate.net The hydroxyl groups and the pyridinium cation work in synergy to activate the substrates. Future work could involve modifying the dioxolane or pyridine (B92270) rings to enhance this catalytic activity, improve thermal stability, or tailor solubility for specific reaction media, including renewable deep eutectic solvents (DESs). researchgate.net The goal is to develop robust catalysts that operate under mild conditions (ambient pressure, moderate temperature) and can be easily separated and reused, contributing to more sustainable chemical processes. researchgate.net

Potential in Specialized Materials Science Research

The broader family of pyridinium iodide compounds has garnered significant interest in materials science, particularly for applications in nonlinear optics (NLO) and crystal engineering. nih.govresearchgate.netmdpi.com Organic salts with extended π-conjugated systems, often involving a pyridinium cation, are known to exhibit high second and third-order NLO properties. researchgate.net Future research could investigate the synthesis of derivatives of this compound to create novel chromophores. By functionalizing the pyridine ring to extend conjugation, it may be possible to develop new materials for optical applications. nih.govresearchgate.net

The growth of high-quality organic single crystals is another area of potential. nih.gov Studies on related pyridinium iodides have detailed their synthesis, purification by recrystallization, and growth into single crystals via slow evaporation. nih.govmdpi.com These crystals are then characterized for their structural, thermal, mechanical, and optical properties. nih.gov Investigating this compound in this context could lead to new materials with unique dielectric properties or applications in optoelectronics. The development of organic-inorganic hybrids, combining pyridinium iodide derivatives with metal halides like cadmium iodide, has also been explored to create non-centrosymmetric crystals with significant NLO activity. researchgate.net

| Compound Family | Key Property/Application | Research Focus |

| Stilbazolium Iodide Derivatives | Nonlinear Optics (NLO) | Synthesis of extended π-conjugated systems for enhanced hyperpolarizability. researchgate.net |

| Organic Pyridinium Salts | Single Crystal Growth | Slow evaporation techniques to grow optically transparent crystals for mechanical and dielectric studies. nih.gov |

| Pyridinium-Metal Halide Hybrids | Second-Harmonic Generation (SHG) | Creation of non-centrosymmetric hybrid materials with tailored optical properties. researchgate.net |

This table summarizes research areas in materials science where pyridinium iodide derivatives have shown significant potential, suggesting future directions for this compound.

Conclusion

Summary of Key Research Findings

Research on 4-(1,3-Dioxolan-2-yl)-1-methyl-pyridinium iodide has led to several key findings. The compound can be reliably synthesized by the N-methylation of its pyridine (B92270) precursor and has been characterized as a yellow oil. lookchem.com The most significant discovery is the profound stability of the 1,3-dioxolane (B20135) ring to acidic hydrolysis. lookchem.comresearchgate.net This stability is a direct consequence of the electron-withdrawing power of the N-methylpyridinium cation, which deactivates the typical pathway for acetal (B89532) cleavage. While direct applications have not been developed, studies of its analogs, particularly the Mukaiyama reagent, reveal the synthetic potential inherent to the activated pyridinium (B92312) scaffold. chemimpex.comthieme-connect.de

Broader Implications for Synthetic Chemistry Advancement

The pronounced stability of the acetal in this pyridinium salt offers a valuable lesson in the strategic use of electronic effects in chemical synthesis. It demonstrates that the 1,3-dioxolane group can function as a robust protecting group for pyridine aldehydes, even in the presence of acid, provided the pyridine nitrogen is quaternized. researchgate.net This insight expands the toolbox for chemists designing multi-step syntheses of complex heterocyclic molecules. Furthermore, the diverse applications of its analogs—from condensation reagents to fluorescent biological probes—underscore the versatility of the N-methylpyridinium iodide framework as a platform for developing new functional molecules. chemimpex.comscbt.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Dioxolan-2-yl)-1-methyl-pyridinium iodide, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving alkylation and condensation reactions. For example, pyridinium iodide derivatives are often prepared by reacting pyridine derivatives with iodomethane under reflux conditions in polar solvents like methanol. A Knoevenagel condensation may follow to introduce the dioxolane moiety, using catalysts such as piperidine . Purification involves recrystallization from methanol or ethanol, with solubility testing at temperatures between 30–50°C to optimize yield. Chromatographic techniques (e.g., column chromatography with silica gel) are recommended for removing unreacted precursors .

Q. Which characterization techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and confirms cation-anion interactions .

- FTIR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching in the dioxolane ring at ~1100 cm⁻¹) .

- UV-Vis-NIR Spectroscopy : Assesses optical properties, such as transmittance windows (e.g., 430–1500 nm for nonlinear optical applications) .

- Elemental Analysis : Validates stoichiometry and purity (>98% by HPLC) .

Advanced Research Questions

Q. How do stereochemical variations in the dioxolane ring influence the compound’s physicochemical and optical properties?

- Methodological Answer : Stereoisomerism in the dioxolane ring (e.g., cis vs. trans configurations) alters molecular packing and dipole alignment, impacting nonlinear optical (NLO) activity. For example, cis-configured derivatives exhibit stronger π-π stacking interactions, enhancing third-order NLO responses. Stereoisomers are synthesized using chiral catalysts or resolved via chiral chromatography. Computational modeling (e.g., Gaussian software) predicts charge transfer mechanisms and hyperpolarizability values, guiding experimental design .

Q. What strategies optimize crystal growth for enhanced nonlinear optical performance?

- Methodological Answer :

- Solvent Selection : Methanol is preferred due to its moderate polarity and temperature-dependent solubility.

- Temperature Gradients : Slow cooling from 50°C to room temperature promotes large, defect-free crystals.

- Doping : Introducing metal ions (e.g., Zn²⁺) during crystallization can modify crystal lattice parameters and improve NLO efficiency .

- Data Table : Solubility of this compound in methanol:

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 30 | 2.5 |

| 40 | 4.2 |

| 50 | 6.8 |

Q. How does dissociation behavior in solution affect experimental outcomes, particularly in photonic applications?

- Methodological Answer : The compound dissociates into cationic and iodide ions in polar solvents. Cryoscopic studies reveal a van’t Hoff factor (i) close to 2, indicating partial dissociation. At higher concentrations (>0.1 M), i decreases due to ion pairing, reducing ionic conductivity. This behavior necessitates low-concentration formulations (<0.05 M) in optoelectronic devices to minimize aggregation and maintain optical clarity .

Q. What considerations are critical when using this compound as a fluorescent dye in real-time PCR?

- Methodological Answer : Structural analogs like BEBO (a pyridinium iodide dye) bind DNA minor grooves, emitting fluorescence upon intercalation. Key considerations include:

- Concentration Optimization : 0.1–0.4 mM to avoid PCR inhibition.

- Buffer Compatibility : Use low-salt buffers (e.g., 10 mM Tris-HCl) to enhance fluorescence intensity.

- Thermal Stability : Pre-incubate at 95°C for ≤5 minutes to prevent dye degradation .

Q. How do supramolecular interactions in the crystal lattice influence optical limiting properties?

- Methodological Answer : Coulombic and π-π interactions between cationic moieties and iodide anions dictate packing efficiency. For instance, antiparallel alignment of cations along the [101] axis (observed via SCXRD) creates dimeric π-stacked entities with a slippage of ~0.95 Å, enhancing nonlinear absorption. Hirsfeld surface analysis quantifies intermolecular contacts (e.g., C-H···I hydrogen bonds), which stabilize the lattice and improve optical limiting thresholds (~1.3 kJ cm⁻² for green light) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported dissociation constants (i) for this compound in aqueous solutions?

- Analysis : Studies report i values ranging from 2 (ideal dissociation) to <2 at high concentrations. This arises from ion-pair formation, which is concentration-dependent. To reconcile data, use low molalities (<0.05 m) for accurate i determination and employ conductometric titration to measure ionic mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.